molecular formula C11H17ClN2O2 B1379874 1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione hydrochloride CAS No. 1864051-88-6

1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione hydrochloride

Cat. No.: B1379874
CAS No.: 1864051-88-6
M. Wt: 244.72 g/mol
InChI Key: DVVZMBYPQWZLMO-UHFFFAOYSA-N
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Description

1-(8-Azabicyclo[321]octan-3-yl)pyrrolidine-2,5-dione hydrochloride is a compound with a unique bicyclic structure It is part of the tropane alkaloid family, which is known for its diverse biological activities

Biochemical Analysis

Biochemical Properties

1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with acetylcholinesterase, an enzyme crucial for breaking down acetylcholine in the synaptic cleft. This interaction inhibits the enzyme’s activity, leading to increased levels of acetylcholine, which can affect neurotransmission . Additionally, the compound interacts with nicotinic acetylcholine receptors, modulating their activity and influencing synaptic signaling .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it enhances cholinergic signaling by inhibiting acetylcholinesterase, leading to prolonged acetylcholine activity . This can result in increased neuronal excitability and improved cognitive functions. In muscle cells, the compound’s interaction with nicotinic receptors can influence muscle contraction and relaxation . Furthermore, it has been observed to affect gene expression related to neurotransmitter synthesis and release, thereby modulating cellular metabolism and signaling pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of acetylcholinesterase, forming a stable complex that prevents the enzyme from hydrolyzing acetylcholine . This inhibition increases acetylcholine concentration in the synaptic cleft, enhancing cholinergic transmission. Additionally, the compound’s interaction with nicotinic receptors involves binding to the receptor’s ligand-binding domain, altering its conformation and activity . These molecular interactions lead to changes in gene expression, particularly genes involved in neurotransmitter synthesis and release .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Initially, the compound exhibits strong inhibitory effects on acetylcholinesterase, leading to increased acetylcholine levels . Over time, the stability of the compound and its degradation products can influence its efficacy. Long-term studies have shown that prolonged exposure to the compound can result in adaptive changes in cellular function, such as upregulation of acetylcholine receptors and alterations in gene expression . These changes can impact the overall cellular response to the compound.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound enhances cognitive functions and improves memory retention by increasing cholinergic signaling . At higher doses, it can lead to toxic effects, such as muscle tremors, convulsions, and respiratory distress due to excessive cholinergic activity . Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . The compound undergoes hydroxylation and dealkylation reactions, leading to the formation of various metabolites . These metabolites can further interact with acetylcholinesterase and nicotinic receptors, contributing to the overall pharmacological effects of the compound . Additionally, the compound’s metabolism can influence its half-life and duration of action in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including asymmetric cycloadditions and desymmetrization processes starting from achiral tropinone derivatives . The reaction conditions often involve the use of chiral catalysts and specific reagents to ensure high stereoselectivity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, would be applied to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of products depending on the nucleophile used.

Scientific Research Applications

1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione hydrochloride has several scientific research applications:

Mechanism of Action

The specific mechanism of action for 1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione hydrochloride is not well-documented. compounds with similar structures often interact with neurotransmitter receptors in the central nervous system, modulating their activity and leading to various physiological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione hydrochloride is unique due to its specific combination of the 8-azabicyclo[3.2.1]octane scaffold and the pyrrolidine-2,5-dione moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.ClH/c14-10-3-4-11(15)13(10)9-5-7-1-2-8(6-9)12-7;/h7-9,12H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVZMBYPQWZLMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)N3C(=O)CCC3=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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